molecular formula C22H21FN4 B6001493 3-(4-fluorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6001493
M. Wt: 360.4 g/mol
InChI Key: JPTMOJSVZSQATI-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents. The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 251 °C and a yield of 91%. The IR, 1H NMR, 13C NMR, and 19F NMR data provide detailed information about the compound’s structure .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry and material science. More specifically, its potential as a CDK2 inhibitor could be further explored for cancer treatment . Additionally, its photophysical properties make it a candidate for optical applications .

Biochemical Analysis

Biochemical Properties

3-(4-fluorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, it interacts with other proteins involved in apoptosis and DNA repair, enhancing its potential as an anticancer agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation. Furthermore, it influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest at the G1 phase. Additionally, the compound modulates gene expression by interacting with transcription factors and epigenetic regulators, resulting in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis. Prolonged treatment may also result in the development of resistance mechanisms, necessitating combination therapies to maintain efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, while exceeding this threshold leads to toxic side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism also influences its pharmacokinetics, including its half-life and bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which affects its cellular uptake and efflux . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Additionally, binding proteins in the blood can modulate its bioavailability and tissue distribution.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It predominantly localizes to the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Within the nucleus, it exerts its effects on gene expression and cell cycle regulation.

Properties

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4/c1-14-13-20(25-15(2)17-7-5-4-6-8-17)27-22(24-14)21(16(3)26-27)18-9-11-19(23)12-10-18/h4-13,15,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTMOJSVZSQATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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